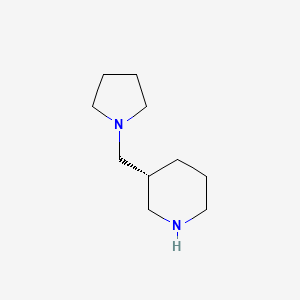

(r)-3-Pyrrolidin-1-ylmethyl-piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(3R)-3-(pyrrolidin-1-ylmethyl)piperidine |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2/t10-/m1/s1 |

InChI Key |

DJMGCHHOJIKYCP-SNVBAGLBSA-N |

Isomeric SMILES |

C1CCN(C1)C[C@@H]2CCCNC2 |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2 |

Origin of Product |

United States |

Stereoselective Synthesis and Advanced Derivatization Strategies of R 3 Pyrrolidin 1 Ylmethyl Piperidine

General Principles of Asymmetric Synthesis Applied to Piperidine (B6355638) and Pyrrolidine (B122466) Rings

The construction of chiral piperidine and pyrrolidine scaffolds is a well-researched area of organic synthesis, driven by their prevalence in natural products and pharmaceuticals. nih.govnih.gov Asymmetric methodologies are essential for accessing single enantiomers, thereby avoiding the complex separation of racemic mixtures and ensuring optimal biological efficacy.

Enantioselective Methodologies for Chiral Piperidine Core Formation

Achieving stereocontrol in the formation of the piperidine ring is paramount. A variety of methods have been developed, broadly categorized into catalytic asymmetric reactions and the use of chiral starting materials.

One prominent strategy is the asymmetric hydrogenation of pyridine (B92270) derivatives. This approach transforms flat, aromatic precursors into chiral, saturated piperidines. Success often hinges on the choice of catalyst and ligand. For instance, rhodium(I) catalysts paired with ferrocene (B1249389) ligands have been used in the hydrogenation of substituted pyridinium (B92312) salts, yielding piperidines with high enantioselectivity. nih.gov Similarly, Rh-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids can furnish enantioenriched 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. nih.govacs.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and final reduction, provides a versatile route to various chiral 3-substituted piperidines. nih.gov

Intramolecular cyclization of acyclic precursors is another powerful tool for forming the piperidine ring with stereocontrol. nih.gov These reactions can be initiated by various means, including catalysts or reducing agents, but achieving high stereo- and regioselectivity is often the main challenge. nih.gov The use of chiral catalysts and ligands can effectively address this issue. nih.gov

The use of chiral auxiliaries attached to the nitrogen atom or a substituent can direct the stereochemical outcome of cyclization or subsequent functionalization. Phenylglycinol-derived lactams, for example, serve as versatile chiral precursors for the enantioselective synthesis of 2-alkylpiperidines and cis/trans-2,6-dialkylpiperidines, which are key components of many alkaloids. acs.orgresearchgate.net

Biocatalysis has also emerged as a powerful method. Transaminases can be used for the asymmetric amination of prochiral ketones, such as N-protected 3-piperidones, to generate chiral 3-aminopiperidines with high optical purity. scispace.comgoogle.combeilstein-journals.org This enzymatic approach offers mild reaction conditions and high enantioselectivity, making it suitable for industrial-scale synthesis. scispace.comgoogle.com

Table 1: Comparison of Enantioselective Methods for Piperidine Synthesis

| Methodology | Precursor Type | Key Reagents/Catalysts | Advantages | Typical Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Pyridine Derivatives | Rh(I) or Ru(II) complexes with chiral ligands (e.g., ferrocene-based) | Direct dearomatization, high atom economy | >90% | nih.gov |

| Asymmetric Reductive Heck | Pyridine, Boronic Acids | Rh-catalyst, chiral ligand | High functional group tolerance, versatile for 3-substitution | 91-98% | nih.govacs.org |

| Chiral Auxiliary Control | Acyclic Amines, δ-Lactams | Phenylglycinol, SAMP/RAMP hydrazones | Predictable stereochemical outcome, robust | >96% (de) | acs.orgresearchgate.netmarz-kreations.com |

| Biocatalytic Amination | N-protected 3-Piperidones | ω-Transaminase, PLP cofactor | High enantioselectivity, mild conditions, environmentally friendly | >99% | google.combeilstein-journals.org |

Stereoselective Construction of Substituted Pyrrolidine Moieties

The pyrrolidine ring, another ubiquitous motif in bioactive compounds, can also be synthesized with high stereocontrol using several established methods. organic-chemistry.org

The "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials like amino acids, is a common strategy. L-proline and L-pipecolinic acid are excellent precursors for various pyrrolidine and piperidine alkaloids, respectively. nih.gov Similarly, amino acids such as D-lysine and D-ornithine can be converted in a few steps to key intermediates like (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. researchgate.net

1,3-dipolar cycloaddition reactions are a particularly powerful method for constructing the five-membered pyrrolidine ring. d-nb.info This reaction typically involves an azomethine ylide reacting with an alkene (dipolarophile). By using a chiral auxiliary on the dipolarophile or a chiral catalyst, the cycloaddition can proceed with high diastereoselectivity and enantioselectivity, allowing for the creation of multiple stereocenters in a single step. researchgate.net

Furthermore, the diastereoselective reduction of substituted pyrrole (B145914) precursors can yield highly functionalized pyrrolidines. d-nb.info For instance, the heterogeneous catalytic hydrogenation of pyrroles with existing stereocenters on side chains can direct the approach of hydrogen, leading to a single diastereomer of the resulting pyrrolidine. d-nb.info

Table 2: Key Strategies for Stereoselective Pyrrolidine Synthesis

| Methodology | Precursor Type | Key Reagents/Catalysts | Advantages | Reference(s) |

|---|---|---|---|---|

| Chiral Pool Synthesis | Amino Acids (Proline, Lysine, etc.) | Standard organic reagents | Readily available starting materials, defined stereochemistry | nih.govresearchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition | Alkenes, Azomethine Ylides | Chiral auxiliaries or Lewis acid catalysts | High stereocontrol, rapid complexity generation | researchgate.net |

| Diastereoselective Reduction | Substituted Pyrroles/Carbonyls | Heterogeneous catalysts (Pd/C, Pt/C), chiral reducing agents | Access to complex substitution patterns | d-nb.inforesearchgate.net |

| Reductive Amination | γ-Amino acids or esters | Iron catalysts, silanes | Forms ring and reduces lactam in one pot | nih.gov |

Specific Synthetic Pathways for (R)-3-Pyrrolidin-1-ylmethyl-piperidine and its Analogues

The synthesis of the target molecule requires the stereoselective formation of the (R)-configured piperidine ring and the subsequent attachment of the pyrrolidin-1-ylmethyl side chain at the 3-position. This can be achieved through several logical synthetic sequences.

Reductive Amination Strategies for Pyrrolidinyl-Piperidine Linkages

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. researchgate.net This strategy can be applied to link the pyrrolidine and piperidine moieties in two principal ways.

The first approach involves the reaction of a chiral piperidine precursor, such as N-protected-(R)-piperidine-3-carbaldehyde, with pyrrolidine in the presence of a reducing agent. The requisite chiral aldehyde can be prepared from commercially available (R)-nipecotic acid or (R)-3-(hydroxymethyl)piperidine. researchgate.net The reduction of the intermediate iminium ion is typically achieved with mild reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Alternatively, a convergent approach involves the reaction of (R)-3-(aminomethyl)piperidine with a suitable pyrrolidine-based aldehyde, such as N-protected-pyrrolidine-2-carbaldehyde, followed by reduction. The key chiral intermediate, (R)-3-(aminomethyl)piperidine, can be synthesized by the reduction of (R)-nipecotamide, which itself can be sourced from the chiral pool. chemicalbook.com For example, racemic nipecotamide (B1220166) can be reduced with lithium aluminum hydride to give 3-(aminomethyl)piperidine. chemicalbook.com Obtaining the (R)-enantiomer would require starting with enantiopure nipecotamide or resolving the final product.

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization can be employed to construct the piperidine ring from an acyclic precursor that already contains the pyrrolidin-1-ylmethyl side chain and the necessary stereocenter. A hypothetical precursor would be a linear amino alcohol or amino halide where the nitrogen atom attacks a terminal electrophilic carbon to form the six-membered ring.

For example, an acyclic amine bearing the (R)-configured stereocenter and the pyrrolidin-1-ylmethyl group could be synthesized and then subjected to cyclization conditions. Iron-catalyzed reductive amination of ω-amino fatty acids, using phenylsilane (B129415) as a reductant, is an efficient method for preparing piperidines via an intramolecular cyclization/reduction cascade. nih.gov This strategy could be adapted by designing a suitable acyclic amino ester or acid precursor.

Application of Chiral Precursors in Stereo-controlled Synthesis

The most direct and reliable method to ensure the correct stereochemistry in the final product is to begin with a chiral, non-racemic precursor. Several enantiopure 3-substituted piperidines are accessible and serve as excellent starting points.

(R)-3-Aminopiperidine is a key building block. It can be synthesized via biocatalytic asymmetric amination of N-Boc-3-piperidone using a transaminase catalyst, achieving high product concentration and optical purity. scispace.comgoogle.combeilstein-journals.org It can also be prepared from the natural amino acid D-lysine. researchgate.net Once obtained, (R)-3-aminopiperidine can be functionalized. For instance, reductive amination with 1,4-dibromobutane (B41627) or a related bifunctional electrophile could be envisioned to form the pyrrolidine ring directly onto the piperidine nitrogen, although this would lead to a different connectivity. A more direct route would involve a two-step sequence: alkylation of the 3-amino group with a 4-carbon unit containing leaving groups at both ends (e.g., 1,4-dihalobutane), followed by intramolecular cyclization.

(R)-3-Hydroxypiperidine is another valuable chiral precursor. It can be obtained through the enzymatic resolution of its racemic form. researchgate.net The hydroxyl group is a versatile handle for further modification. It can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by pyrrolidine via an SN2 reaction to form the C-N bond. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which then serves as a substrate for the reductive amination with pyrrolidine as described in section 2.2.1.

Table 3: Plausible Synthetic Routes from Chiral Piperidine Precursors

| Chiral Precursor | Key Transformation | Intermediate | Final Step Reagents | Reference for Precursor |

|---|---|---|---|---|

| (R)-N-Boc-3-aminopiperidine | Reductive alkylation with 1,4-butanedial or equivalent | N/A (Direct formation) | H2, Pd/C or NaBH(OAc)3 | beilstein-journals.orgresearchgate.net |

| (R)-3-(hydroxymethyl)piperidine | Oxidation | (R)-piperidine-3-carbaldehyde | Pyrrolidine, NaBH(OAc)3 | researchgate.net |

| (R)-3-hydroxypiperidine | Tosylation/Mesylation | (R)-3-(tosyloxy)piperidine | Pyrrolidine, base | researchgate.net |

| (R)-Nipecotic acid | Reduction to alcohol, then oxidation | (R)-piperidine-3-carbaldehyde | Pyrrolidine, NaBH(OAc)3 | chemicalbook.com |

Novel Synthetic Methodologies for Related Scaffolds

The construction of pyrrolidine and piperidine rings, the core components of the target scaffold, is a central theme in synthetic organic chemistry. Modern methodologies have increasingly focused on efficiency, stereocontrol, and the introduction of molecular complexity.

Metal-Catalyzed Cyclizations (e.g., Nickel, Iridium(III), Copper(I/II))

Transition metal catalysis offers powerful and versatile tools for the construction of N-heterocycles. These methods often proceed under mild conditions with high levels of chemo-, regio-, and stereoselectivity.

Nickel-Catalyzed Cyclizations: Nickel catalysts have proven effective in intramolecular hydroalkenylation reactions of 1,6-ene-dienes to form six-membered N-heterocycles. mdpi.com For instance, the use of a nickel catalyst with a chiral P-O ligand facilitates a highly enantioselective reaction, providing a regioselective method for preparing piperidines with an exocyclic double bond. mdpi.com This approach is significant as it establishes a stereocenter while simultaneously constructing the piperidine ring. Another notable nickel-catalyzed reaction is the intramolecular Alder-ene reaction of 1,7-dienes, which yields piperidine derivatives with high diastereo- and enantioselectivities. mdpi.com

Iridium(III)-Catalyzed Cyclizations: Light-mediated iridium(III)-catalyzed cyclizations represent a novel approach for creating heterocyclic compounds. These photoredox-catalyzed reactions can initiate intramolecular radical carbocyclization of vinylidenecyclopropanes to yield fluorine-containing derivatives, demonstrating the utility of this method for accessing functionalized scaffolds. mdpi.com

Copper(I/II)-Catalyzed Cyclizations: Copper catalysis is widely employed in C-H amination reactions to form pyrrolidines and piperidines. acs.orgnih.gov One method involves the intramolecular C–H amination of N-fluoride amides using well-defined copper(I) precatalysts. acs.orgnih.gov This system is noteworthy for its ability to synthesize both five- and six-membered rings, a flexibility not always present in other systems. acs.org Mechanistic studies suggest the involvement of a copper(II)-fluoride intermediate. nih.gov Copper(I) has also been utilized in light-mediated radical enantioselective cyclizations. mdpi.com

| Catalyst System | Reaction Type | Scaffold Formed | Key Features |

| Nickel / Chiral P-O Ligand | Intramolecular Hydroalkenylation | Piperidine | High enantioselectivity, regioselective. mdpi.com |

| Iridium(III) / Visible Light | Photoredox Radical Cyclization | Fluorinated Heterocycles | Utilizes light energy, forms C-F bonds. mdpi.com |

| Copper(I) / [TpxCuL] | Intramolecular C-H Amination | Pyrrolidine, Piperidine | Effective for both 5- and 6-membered rings. acs.orgnih.gov |

Radical Cyclization Techniques

Radical cyclizations have emerged as a powerful strategy for the synthesis of piperidine and pyrrolidine scaffolds, often allowing for the construction of complex molecules from simple linear precursors under mild conditions. beilstein-journals.orgnih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto an unactivated double or triple bond. nih.govrsc.org

Photoredox catalysis using organic dyes has been successfully applied to the construction of spirocyclic piperidines from aryl halide precursors. nih.gov In this approach, a strongly reducing organic photoredox catalyst, in combination with a trialkylamine, generates an aryl radical. This radical then undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield complex spiropiperidines without the need for toxic reagents like tin. nih.gov

Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. nih.gov The choice of the radical mediator can significantly influence the diastereoselectivity of the product. While tributyltin hydride gives modest diastereomeric ratios, using tris(trimethylsilyl)silane (B43935) can lead to a dramatic enhancement in diastereoselectivity, affording nearly a single isomer in some cases. nih.gov This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

SN2-Type Reactions Exhibiting Memory of Chirality (MOC)

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. While reactions involving planar intermediates like enolates often lead to racemization, the "memory of chirality" (MOC) phenomenon allows for the retention of stereochemical information. mdpi.comvander-lingen.nl This concept is particularly relevant in certain SN2-type reactions where a substrate's chirality is preserved through a transient, axially chiral intermediate. researchgate.net

Iodocyclisation Routes to Functionalized Pyrrolidines

Iodocyclisation is a robust and widely used method for the synthesis of functionalized nitrogen heterocycles. The reaction involves the electrophilic addition of iodine to an unsaturated amine, triggering an intramolecular cyclization to form an iodo-substituted ring system. rsc.orgrsc.org

The iodocyclisation of homoallylamines can be finely tuned to selectively produce either azetidine (B1206935) or pyrrolidine derivatives. rsc.orgrsc.orgresearchgate.net At room temperature, the reaction stereoselectively yields functionalized 2-(iodomethyl)azetidines. However, by increasing the reaction temperature to 50 °C, the outcome switches to the stereoselective formation of 3-iodopyrrolidine (B174656) derivatives. rsc.orgrsc.org It has been demonstrated that the pyrrolidines are formed through a thermal isomerization of the initially formed azetidines, likely proceeding through an aziridinium (B1262131) ion intermediate. rsc.org This temperature-dependent selectivity provides a versatile entry point to different ring systems from a common precursor. Furthermore, the iodo-functionalized products can be readily elaborated through subsequent nucleophilic substitution reactions. rsc.org

| Method | Key Intermediate/Concept | Products | Key Advantages |

| Radical Cyclization | Aryl or Alkyl Radical | Spirocyclic & Substituted Piperidines | Mild conditions, avoids toxic reagents. nih.govnih.gov |

| SN2 with MOC | Axially Chiral Enolate | Chiral Pyrrolidines & Piperidines | Preserves stereochemistry, creates complex stereocenters. researchgate.net |

| Iodocyclisation | Iodonium Ion | Functionalized Pyrrolidines | Temperature-controlled selectivity, versatile product functionalization. rsc.orgrsc.org |

Functionalization and Chemical Modification of the this compound Scaffold

Direct and selective functionalization of existing heterocyclic scaffolds like piperidine is a highly desirable strategy for rapidly generating libraries of analogues for structure-activity relationship studies. nih.govnih.gov The chemical modification of the this compound scaffold can be approached by targeting the C-H bonds of the piperidine ring or by modifying the pyrrolidine nitrogen.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful tool for the site-selective functionalization of the piperidine ring. nih.govnih.gov The regioselectivity of these reactions can be controlled by the judicious choice of the nitrogen protecting group on the piperidine and the specific rhodium catalyst employed. nih.gov For example:

C2-Functionalization: Using an N-Boc or N-brosyl protecting group on the piperidine, in combination with specific rhodium catalysts like Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, can direct the C-H insertion to the C2 position. nih.govnih.gov

C4-Functionalization: Switching the protecting group to an N-α-oxoarylacetyl group and using a different catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, can shift the site of functionalization to the C4 position. nih.govnih.gov

C3-Functionalization: Direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom. An indirect approach can be employed, involving the cyclopropanation of a corresponding N-Boc-tetrahydropyridine followed by a regio- and stereoselective reductive ring-opening of the cyclopropane (B1198618) ring to introduce a substituent at the C3 position. nih.gov

These strategies allow for the controlled and selective introduction of various functional groups, such as arylacetates, onto the piperidine core of a molecule like this compound, enabling the synthesis of diverse analogues. nih.gov Further derivatization can be achieved through chemical reactions targeting the introduced functional groups or the nitrogen atoms of the scaffold. nih.gov

Computational and Structural Elucidation Studies of R 3 Pyrrolidin 1 Ylmethyl Piperidine

Advanced Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the absolute configuration of a chiral molecule is paramount. For (R)-3-Pyrrolidin-1-ylmethyl-piperidine, a combination of advanced spectroscopic techniques would be employed to confirm the (R)-configuration at the C3 position of the piperidine (B6355638) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the molecule, they are generally insufficient for determining the absolute stereochemistry without chiral auxiliaries. However, detailed analysis of coupling constants in ¹H NMR can provide insights into the relative stereochemistry and conformational preferences of the piperidine ring. For instance, the magnitude of the coupling constants between the proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4 can help determine its axial or equatorial orientation in the dominant chair conformation. whiterose.ac.uk

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are powerful for assigning the absolute configuration of chiral molecules in solution. nih.govacs.orgchiralabsxl.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations (e.g., using Density Functional Theory - DFT) for the (R)- and (S)-enantiomers, the absolute configuration can be definitively assigned. acs.orgnih.gov Similarly, ECD, which measures the differential absorption of circularly polarized UV-Vis light, can be used for stereochemical assignment, particularly if the molecule contains chromophores. nih.govresearchgate.net For this compound, derivatization with a chromophore might be necessary to obtain a strong ECD signal.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for substituted piperidines and pyrrolidines. rsc.orgchemicalbook.comspectrabase.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine C2 | 2.8 - 3.0 (axial), 2.4 - 2.6 (equatorial) | ~55 |

| Piperidine C3 | 1.8 - 2.0 | ~35 |

| Piperidine C4 | 1.6 - 1.8 | ~26 |

| Piperidine C5 | 1.4 - 1.6 | ~24 |

| Piperidine C6 | 2.8 - 3.0 (axial), 2.4 - 2.6 (equatorial) | ~47 |

| Methylene Linker | 2.3 - 2.5 | ~60 |

| Pyrrolidine (B122466) C2'/C5' | 2.5 - 2.7 | ~54 |

| Pyrrolidine C3'/C4' | 1.7 - 1.9 | ~23 |

Note: The table above is interactive. Users can sort the data by clicking on the column headers.

Conformational Analysis of Fused and Pendant Piperidine-Pyrrolidine Ring Systems

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. The this compound molecule consists of two saturated rings connected by a methylene linker, giving rise to a number of possible conformations.

The piperidine ring is known to predominantly adopt a chair conformation to minimize steric and torsional strain. nih.govrsc.org For a 3-substituted piperidine, the substituent can be in either an axial or equatorial position. Computational studies on similar N-substituted piperidines suggest that the lowest energy conformer would likely have the pyrrolidin-1-ylmethyl group in an equatorial position to avoid 1,3-diaxial interactions. researchgate.net

The pyrrolidine ring is more flexible than the piperidine ring and adopts various puckered or envelope conformations. nih.gov The connection to the methylene linker will influence the preferred pucker of the pyrrolidine ring.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular modeling and docking simulations can be employed to predict its interactions with protein targets. Based on its structural features, particularly the presence of a basic nitrogen atom and a distinct three-dimensional shape, potential targets include G-protein coupled receptors (GPCRs) and ion channels. The sigma (σ) receptors, for instance, are known to bind a wide range of piperidine-containing ligands. nih.govacs.orgnih.govrsc.org

Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a receptor and estimate the binding affinity. For this compound, docking into the crystal structure of the sigma-1 (σ₁) receptor could reveal key interactions. It is anticipated that the protonated nitrogen of the piperidine or pyrrolidine ring would form a crucial ionic interaction with an acidic residue in the receptor's binding pocket, such as Asp126 or Glu172 in the σ₁ receptor. nih.gov The piperidine and pyrrolidine rings would likely occupy hydrophobic pockets within the binding site. nih.govnih.gov

A hypothetical docking result of this compound into the σ₁ receptor is summarized in the table below, with scores compared to known ligands.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 to -9.0 | Glu172, Asp126, Tyr103, Phe107 |

| Haloperidol (known σ₁ ligand) | -8.0 to -9.5 | Glu172, Tyr103, Phe107 |

| (+)-Pentazocine (known σ₁ ligand) | -7.0 to -8.5 | Glu172, Tyr103, Phe107 |

Note: The table above is interactive. Users can sort the data by clicking on the column headers.

The basicity of the nitrogen atoms in the piperidine and pyrrolidine rings is a critical factor in ligand-receptor interactions. Pyrrolidine is slightly more basic than piperidine. stackexchange.com At physiological pH, it is expected that at least one of the nitrogen atoms will be protonated. The specific protonation state within the microenvironment of a receptor's binding pocket can significantly influence binding affinity. Computational methods can be used to predict the pKa values of the nitrogen atoms and to assess the most likely protonation state upon binding, which may differ from that in aqueous solution. researchgate.netnih.gov The protonated amine is crucial for forming the key salt bridge interaction with acidic residues in many receptors. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular receptor. For σ₁ receptor ligands, a common pharmacophore model includes a positive ionizable group (the protonated amine) and two hydrophobic regions. nih.govnih.govfrontiersin.orgresearchgate.net this compound fits this model well, with the protonated nitrogen serving as the positive ionizable feature and the piperidine and pyrrolidine rings acting as the hydrophobic groups. This alignment with the known pharmacophore for σ₁ ligands further supports its potential as a ligand for this receptor.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

While direct SAR studies on this compound are not extensively reported, inferences can be drawn from related series of compounds. SAR studies on piperidine and pyrrolidine derivatives have shown that modifications to the rings and the linker can significantly impact biological activity. nih.govnih.gov

For instance, in a series of N-piperidinyl indole-based opioid receptor ligands, the substitution pattern on the indole (B1671886) ring and the nature of the N-substituent on the piperidine were found to be critical for affinity and efficacy. nih.gov A related compound, 3-(N-pyrrolidinyl)methyl indole, demonstrated full agonism at the nociceptin (B549756) opioid receptor. nih.gov This suggests that the pyrrolidinylmethyl moiety can be a key pharmacophoric element.

In the context of σ₁ receptor ligands, SAR studies have highlighted the importance of the distance between the basic amine and the hydrophobic groups. nih.gov Modifications to the linker between the piperidine and pyrrolidine rings in this compound would likely alter this distance and thus affect binding affinity. Furthermore, substitution on either the piperidine or pyrrolidine ring would modulate the lipophilicity and steric profile of the molecule, leading to changes in activity. For example, the presence of a methyl group on the piperidine ring has been shown to influence σ₁ receptor affinity. uniba.it The (R)-stereochemistry at the C3 position of the piperidine ring is also expected to be a critical determinant of activity, as biological targets are chiral and often exhibit stereoselectivity.

The table below summarizes potential SAR trends for derivatives of this compound, extrapolated from studies on related compounds.

| Modification | Predicted Effect on σ₁ Receptor Affinity | Rationale |

| Lengthening the methylene linker | Decrease | Alters the optimal distance between the basic amine and hydrophobic groups. |

| Introducing a methyl group on the piperidine ring | Could increase or decrease | Depends on the position and stereochemistry; may enhance hydrophobic interactions or cause steric clashes. uniba.it |

| Replacing the pyrrolidine with a larger or smaller ring | Likely decrease | The size and shape of the hydrophobic group are often finely tuned for optimal binding. |

| Changing the stereochemistry to (S) | Significant change in affinity | Receptors are chiral and will likely exhibit stereoselective binding. |

Note: The table above is interactive. Users can sort the data by clicking on the column headers.

Influence of Substituent Position and Nature on Biological Activity and Selectivity

The biological activity and receptor selectivity of piperidine-based ligands are significantly influenced by the position and chemical nature of their substituents. In this compound, the placement of the pyrrolidin-1-ylmethyl group at the 3-position of the piperidine ring is a critical determinant of its potential pharmacological profile. Studies on various piperidine-containing compounds have shown that the substitution pattern on the ring profoundly affects efficacy and selectivity. For instance, in certain classes of GLP-1R agonists, substituents at the 3-position of the piperidine ring conferred greater potentiation compared to those at the 4-position. thieme-connect.com Similarly, structure-activity relationship (SAR) studies of piperidine derivatives as toxicants indicated that the position of a given moiety on the ring resulted in different levels of activity, with the general trend being C2 > C3 > C4. researchgate.net

The nature of the substituent itself—in this case, a pyrrolidin-1-ylmethyl group—is equally crucial. This moiety introduces several key features: a secondary, flexible linker (the methylene group) and a five-membered pyrrolidine ring. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space due to its non-planar, three-dimensional structure. nih.govresearchgate.net This "pseudorotation" allows it to adopt various conformations, potentially enabling a better fit within a receptor's binding pocket. nih.govresearchgate.net SAR studies on related structures have revealed that the activity is often influenced by the substituent on the pyrrolidine ring itself. nih.gov Therefore, both the choice of a pyrrolidin-1-ylmethyl group and its specific attachment point on the piperidine core are deliberate design elements aimed at optimizing molecular interactions with a biological target.

Table 1: Hypothetical Influence of Substituent Modifications on Biological Activity This table is illustrative, based on general medicinal chemistry principles.

| Modification to this compound | Predicted Effect on Activity/Selectivity | Rationale |

| Positional Isomer | ||

| Move substituent to 2-position | Potentially increased potency, altered selectivity | The 2-position offers a different spatial vector for the substituent, which may lead to stronger interactions but could also introduce steric hindrance. researchgate.net |

| Move substituent to 4-position | Likely decreased potency | The 4-position often leads to lower activity in various compound series compared to the 2- or 3-positions. thieme-connect.comresearchgate.net |

| Substituent Nature | ||

| Replace Pyrrolidine with Azetidine (B1206935) | Altered binding and physicochemical properties | A smaller, more strained four-membered ring would change the angle and rotational freedom of the substituent. |

| Replace Pyrrolidine with Piperidine | Increased bulk and lipophilicity | A larger six-membered ring could enhance van der Waals interactions but might be too bulky for the binding pocket. |

| Lengthen Methylene Linker (e.g., ethyl) | Altered positioning within the binding site | A longer linker provides more flexibility, allowing the pyrrolidine ring to access different regions of the receptor, which could increase or decrease affinity. |

Role of Chiral Centers in Modulating Receptor Interaction and Efficacy

The presence of a chiral center at the 3-position of the piperidine ring, specified by the (R)-configuration, is a paramount feature for determining the molecule's interaction with biological targets. Since proteins and receptors are themselves chiral, they can differentiate between stereoisomers, often leading to significant differences in biological activity, potency, and even the nature of the pharmacological response (e.g., agonist vs. antagonist). nih.govresearchgate.net The introduction of chiral centers is a recognized strategy for developing selective ligands. thieme-connect.comnih.gov

The (R)-configuration dictates a specific three-dimensional orientation of the pyrrolidin-1-ylmethyl substituent relative to the piperidine ring. This fixed spatial arrangement is crucial for achieving a precise and optimal fit within the binding pocket of a target protein. The corresponding (S)-enantiomer would position the substituent in a mirror-image orientation, which could result in a complete loss of activity, reduced affinity due to steric clashes, or interaction with an entirely different set of receptors. For example, studies on pyrrolidine derivatives have shown that the 3-R-methylpyrrolidine configuration can promote a pure antagonist profile at the ERα receptor, whereas the 3-S-methyl analog does not. nih.gov This highlights how a single chiral center can fundamentally alter the biological profile of a molecule. nih.gov The defined stereochemistry in this compound is therefore essential for its intended receptor interaction and efficacy. researchgate.net

Steric and Electronic Effects on Pharmacological Profiles

The pharmacological profile of this compound is governed by a combination of steric and electronic effects.

Steric Effects: The pyrrolidin-1-ylmethyl substituent introduces significant steric bulk at the 3-position of the piperidine ring. The size and shape of this group influence how the molecule can orient itself within a receptor's binding site. The non-planar nature of both the piperidine and pyrrolidine rings contributes to a distinct three-dimensional shape, which can enhance binding by occupying a specific volume in the pharmacophore space. nih.govresearchgate.net The bulkiness of substituents is known to be a major factor influencing the reaction rates and, by extension, the biological interactions of piperidine derivatives. mdpi.com Introducing a methyl group onto a pyrrolidine ring, for instance, has been shown to leverage steric hindrance to prevent metabolic instability and improve pharmacokinetic profiles in certain selective androgen receptor modulators. researchgate.net

Electronic Effects: The key electronic features of this compound are the two nitrogen atoms, one in the piperidine ring and one in the pyrrolidine ring. Both are basic and are likely to be protonated at physiological pH (around 7.4). This positive charge is often critical for forming strong ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in the active site of a receptor. The distribution of electron density and the pKa of these nitrogen atoms are crucial electronic parameters. The interplay of steric bulk and the location of these positive charges dictates the molecule's ability to engage with its target effectively. The systematic analysis of steric and electronic descriptors is a cornerstone of quantitative structure-activity relationship (QSAR) studies aimed at optimizing the potency of drug candidates. nih.gov

Comparative SAR Analysis with Piperazine (B1678402) and Other Ring Systems

A comparative analysis of the piperidine core in this compound with other heterocyclic systems, particularly piperazine, provides valuable insight into its potential receptor selectivity and function. The choice of a piperidine ring over a piperazine ring is a significant structural decision that can dramatically alter a compound's pharmacological properties.

Studies directly comparing piperidine and piperazine derivatives have shown that this substitution can be a critical structural element for activity and selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, replacing a piperazine ring with a piperidine ring led to a massive increase in affinity for the σ1 receptor (from a Ki of 1531 nM to 3.64 nM) while largely maintaining high affinity for the H3 receptor. nih.govnih.gov This identified the piperidine moiety as a key structural feature for achieving dual H3/σ1 receptor activity. nih.gov

The primary differences between piperidine and piperazine that underlie these effects are structural and electronic:

Conformational Flexibility: Both rings adopt chair conformations, but the energy barriers for ring-flipping and the preferred orientation of substituents can differ.

Protonation State: At physiological pH, the second nitrogen of a piperazine ring can be partially protonated, leading to a different charge state and interaction profile compared to a monosubstituted piperidine. nih.gov

Replacing the piperidine ring in the title compound with a piperazine ring would place a second nitrogen atom within the core six-membered ring. This would fundamentally change the molecule's electronic and hydrogen-bonding characteristics, likely leading to a different pharmacological profile and receptor selectivity.

Table 2: Comparative Analysis of Piperidine vs. Piperazine Core

| Feature | Piperidine Core | Piperazine Core | Implication for this compound |

| Structure | Saturated 6-membered ring with one nitrogen atom | Saturated 6-membered ring with two nitrogen atoms at positions 1 and 4 | Different ring geometry and potential for hydrogen bonding. |

| Number of Basic Centers | One | Two | Piperazine offers an additional site for protonation and ionic interactions, which could alter receptor binding. nih.gov |

| pKa | ~11.2 (for piperidine) | ~9.7 (N1) and ~5.6 (N2) | At pH 7.4, the piperidine nitrogen is fully protonated. In piperazine, the N1 is mostly protonated, while N2 is mostly neutral. This leads to different charge states. |

| Receptor Selectivity | Often associated with specific receptor subtypes (e.g., high σ1 affinity) nih.govnih.gov | Associated with different receptor profiles (e.g., lower σ1 affinity in some series) nih.govnih.gov | The piperidine core is likely a key determinant of the target selectivity of the compound. |

Molecular Pharmacology and Receptor Interaction Studies of R 3 Pyrrolidin 1 Ylmethyl Piperidine

Functional Assays for Receptor Agonism, Antagonism, and Inverse Agonism

The pyrrolidine (B122466) and piperidine (B6355638) rings are key components in ligands designed for a multitude of receptors, where they often serve as basic nitrogen-containing pharmacophores that interact with receptor active sites.

Compounds incorporating these scaffolds have been developed as high-affinity antagonists for the histamine (B1213489) H3 receptor nih.govnih.gov. The H3 receptor is a G protein-coupled receptor (GPCR) that acts as an autoreceptor to regulate histamine release and as a heteroreceptor to modulate the release of other key neurotransmitters nih.gov. The piperidine moiety, in particular, has been identified as a critical structural feature for achieving dual activity at both the histamine H3 receptor and the sigma-1 receptor (σ1R) nih.gov.

Furthermore, derivatives of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potent and selective κ-opioid receptor (KOR) agonists rsc.org. In this series, the (1S)-stereoisomer containing the pyrrolidin-1-ylmethyl group was identified as the most potent KOR agonist, highlighting the stereospecific importance of this moiety for receptor interaction rsc.org. These findings suggest that (R)-3-Pyrrolidin-1-ylmethyl-piperidine could be a candidate for functional assays across a range of GPCRs and ligand-gated ion channels, including histaminergic, opioidergic, and sigma receptors, to determine its potential agonist, antagonist, or inverse agonist activity.

Enzyme Interaction and Catalytic Modeling

The structural framework of this compound, featuring two distinct amine functionalities, makes it a candidate for use as a ligand in coordination chemistry, particularly in modeling the active sites of metalloenzymes. Research has been conducted on mononuclear iron(III) complexes bearing tridentate ligands that incorporate both pyrrolidine and piperidine rings. These complexes have been evaluated as functional models for catechol dioxygenase enzymes, which are responsible for the oxidative cleavage of catechol derivatives researchgate.net.

In these studies, ligands with three nitrogen donor atoms coordinate to an iron(III) center, creating a distorted octahedral geometry researchgate.net. The resulting complexes react with catechols and molecular oxygen, leading primarily to extradiol cleavage products researchgate.net. This indicates that the coordination environment provided by the pyrrolidine- and piperidine-containing ligands mimics aspects of the native enzyme's catalytic activity. The specific arrangement and donor properties of the nitrogen atoms in this compound could be explored for its ability to form stable, catalytically active complexes with transition metals like iron, thereby serving as a model for understanding enzymatic mechanisms.

Preclinical Pharmacological Efficacy Assessment

The potency and selectivity of compounds containing the pyrrolidine-piperidine scaffold have been demonstrated across various biological targets. For instance, a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives showed exceptionally high affinity for the κ-opioid receptor, with the most potent stereoisomer exhibiting a Ki value of 0.0059 nM rsc.org. Similarly, diarylmethylpiperazine derivatives, which also feature a core piperazine (B1678402) or piperidine ring, have been developed as potent and selective delta-opioid receptor agonists, with IC50 values as low as 0.5 nM nih.gov.

The tables below summarize the in vitro potency of structurally related compounds, illustrating the potential for high-affinity interactions achievable with this chemical class.

Table 1: In Vitro Receptor Binding Affinity of Related Opioid Receptor Agonists Data based on derivatives containing similar structural motifs.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |

| (1S,18S)-3c | κ-Opioid | 0.0059 rsc.org |

| maj-3c | κ-Opioid | 0.033 rsc.org |

| Derivative 56 | δ-Opioid | 0.5 (IC50) nih.gov |

Table 2: In Vitro Activity of Related Histamine and Sigma Receptor Ligands Data based on derivatives containing similar structural motifs.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 5 | hH3R | 7.70 nih.gov |

| Compound 5 | σ1R | 3.64 nih.gov |

| Compound 11 | hH3R | 6.2 nih.gov |

| Compound 11 | σ1R | 4.41 nih.gov |

Antimalarial Activity

The piperidine and pyrrolidine heterocycles are prevalent in compounds investigated for antimalarial activity. arkat-usa.orgmdpi.com Numerous studies have synthesized and evaluated derivatives for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one study, a series of piperazine and pyrrolidine derivatives were tested against a chloroquine-resistant strain of P. falciparum. nih.govunav.edu The most active compound demonstrated an IC50 value of 0.5 µM. nih.govunav.edu In silico docking studies suggested that these compounds may bind to the active site of the parasite's plasmepsin II enzyme, indicating a potential mechanism of action nih.govunav.edu. Another study highlighted that the presence of a piperidine ring was crucial for activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum arkat-usa.org.

Table 3: Antimalarial Activity of Related Piperidine/Pyrrolidine Derivatives

| Compound Class | P. falciparum Strain | Activity (IC50) | Reference |

| Aryl piperazine/pyrrolidine | FCR-3 (chloroquine-resistant) | 0.5 µM | nih.govunav.edu |

| Piperidine derivatives | 3D7 (chloroquine-sensitive) | 0.33 µM | arkat-usa.org |

| Piperidine derivatives | W2 (chloroquine-resistant) | 0.79 µM | arkat-usa.org |

Antimicrobial Activity

Piperidine and pyrrolidine derivatives have also been widely explored for their antimicrobial properties against a range of bacterial and fungal pathogens. symbiosisonlinepublishing.comnih.govresearchgate.netbiomedpharmajournal.org Substituted halogenobenzene derivatives containing these rings inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL nih.gov. Another study on 2-hydroxypyrrolidine/piperidine derivatives found that one compound, 1-(quinolin-3-yl) pyrrolidin-2-ol, showed potent broad-spectrum activity, particularly against E. coli symbiosisonlinepublishing.com.

Table 4: Antimicrobial Activity of Related Piperidine/Pyrrolidine Derivatives Data from a study on substituted halogenobenzenes.

| Pathogen | Compound Class | Activity (MIC, µg/mL) |

| Staphylococcus aureus | Piperidine/Pyrrolidine Derivatives | 32-512 nih.gov |

| Bacillus subtilis | Piperidine/Pyrrolidine Derivatives | 32-512 nih.gov |

| Escherichia coli | Piperidine/Pyrrolidine Derivatives | 32-512 nih.gov |

| Klebsiella pneumoniae | Piperidine/Pyrrolidine Derivatives | 32-512 nih.gov |

| Candida albicans | Piperidine/Pyrrolidine Derivatives | 32-512 nih.gov |

These findings underscore the significant potential of the pyrrolidine-piperidine scaffold in the development of new therapeutic agents. Further investigation into the specific biological activities of this compound is warranted.

Medicinal Chemistry Strategies for Analog Design and Optimization of R 3 Pyrrolidin 1 Ylmethyl Piperidine

Rational Design Principles for Novel Analog Development Based on SAR Insights

The rational design of novel analogs of a lead compound like (R)-3-Pyrrolidin-1-ylmethyl-piperidine would be fundamentally guided by an understanding of its structure-activity relationships (SAR). The primary goal is to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

For a molecule with a piperidine (B6355638) and a pyrrolidine (B122466) ring connected by a methylene (B1212753) linker, key considerations for analog design would include:

The role of the pyrrolidine ring: Its size, basicity, and stereochemistry are critical. SAR exploration would involve synthesizing analogs where the pyrrolidine is replaced by other cyclic amines (e.g., azetidine (B1206935), piperidine) to understand the impact of ring size on activity.

The piperidine scaffold: The point of attachment of the pyrrolidin-1-ylmethyl group (position 3) and its stereochemistry (R-configuration) are likely crucial. Analogs with substitution at other positions (2 or 4) and with the (S)-configuration would be synthesized to probe the geometric requirements of the target binding site.

The methylene linker: Its length and flexibility could be important. Analogs with longer or shorter linkers, or with constrained linkers (e.g., incorporating a double bond or cyclopropane (B1198618) ring), would be designed to explore the optimal distance and orientation between the two heterocyclic rings.

A hypothetical SAR table for analogs of this compound targeting a generic CNS receptor is presented below to illustrate these principles.

| Compound | Modification | Receptor Affinity (Ki, nM) | Selectivity vs. Other Receptors |

|---|---|---|---|

| This compound | Parent Compound | 15 | Baseline |

| Analog 1 | (S)-stereoisomer | 150 | Decreased |

| Analog 2 | Pyrrolidine replaced with Azetidine | 85 | Similar |

| Analog 3 | Pyrrolidine replaced with Piperidine | 45 | Slightly Improved |

| Analog 4 | Methylene linker extended to ethylene | 200 | Decreased |

Lead Compound Identification and Optimization Strategies

Once a lead compound such as this compound is identified from a screening campaign, a systematic optimization process begins. The primary objectives of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com

Key optimization strategies would involve:

Iterative SAR studies: Based on initial SAR data, further modifications are made to refine the pharmacophore and improve target engagement. This is an iterative process of design, synthesis, and testing. nih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational modeling techniques like docking can be used to visualize how the lead compound binds. This allows for the rational design of modifications to improve interactions with the target, such as adding groups that can form hydrogen bonds or fill hydrophobic pockets.

Fragment-Based Drug Discovery (FBDD): In some cases, smaller fragments of the lead compound can be studied to understand their individual contributions to binding. These fragments can then be grown or linked to build more potent molecules.

Bioisosteric Replacements and Conformational Restriction in Scaffold Modification

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in the lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net

For this compound, potential bioisosteric replacements could include:

Pyrrolidine ring bioisosteres: Replacing the pyrrolidine ring with other five-membered heterocycles (e.g., tetrahydrofuran, thiolane) to modulate basicity and hydrogen bonding capacity.

Piperidine ring bioisosteres: Introducing heteroatoms into the piperidine ring (e.g., morpholine, piperazine) can alter polarity and metabolic stability. nih.gov

Bridged and spirocyclic scaffolds: These can be used to introduce conformational rigidity and explore new chemical space.

Conformational restriction is a technique used to lock the molecule into a specific three-dimensional shape that is believed to be the "active conformation" for binding to the target. This can lead to increased potency and selectivity. Strategies for conformational restriction include:

Introduction of double bonds or small rings: This can restrict the rotation of single bonds in the linker or the heterocyclic rings.

Creation of bicyclic systems: Fusing the piperidine and pyrrolidine rings, or introducing a bridge between them, can create a rigid scaffold. The synthesis of piperidine nucleosides as conformationally restricted analogs has been explored in other contexts. nih.gov

Systematic Exploration of Substituent Effects, including Methylation Patterns

A systematic exploration of how different substituents on the piperidine and pyrrolidine rings affect biological activity is a cornerstone of lead optimization. This involves decorating the core scaffold with a variety of functional groups to probe for beneficial interactions with the target.

Methylation patterns are often explored early in this process. The addition of a methyl group can:

Probe steric tolerance: Determine if there is space in the binding pocket to accommodate additional bulk.

Influence conformation: A methyl group can favor a particular ring pucker or restrict the rotation of a substituent.

Block metabolic sites: Methylation at a site of metabolic oxidation can improve the compound's half-life.

A hypothetical exploration of methylation on the piperidine ring is shown in the table below.

| Compound | Modification | Receptor Affinity (Ki, nM) | Metabolic Stability (t½, min) |

|---|---|---|---|

| This compound | Parent Compound | 15 | 30 |

| Analog 5 | 2-methyl-piperidine | 50 | 45 |

| Analog 6 | 4-methyl-piperidine (cis) | 12 | 35 |

| Analog 7 | 4-methyl-piperidine (trans) | 25 | 32 |

Development and Screening of Focused Compound Libraries with Piperidine and Pyrrolidine Motifs

To efficiently explore the SAR around the this compound scaffold, a focused compound library would be designed and synthesized. A focused library is a collection of compounds that are structurally related to the lead and are designed to systematically probe specific structural features. nih.gov

The design of a focused library would be based on the initial SAR insights. For example, if initial studies suggest that the pyrrolidine ring is important for activity, the library might focus on a variety of substitutions on this ring while keeping the rest of the molecule constant.

Modern synthetic techniques, such as parallel synthesis, allow for the rapid generation of such libraries. The screening of these libraries against the biological target provides a wealth of data that can be used to build a more comprehensive understanding of the SAR and guide further optimization efforts. Libraries of piperidine and pyrrolidine derivatives are often developed for CNS targets due to the prevalence of these scaffolds in neuroactive natural products and approved drugs. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) for Lead Optimization

In silico (computer-based) methods are increasingly used in drug discovery to predict the ADMET properties of compounds before they are synthesized. mdpi.com This allows medicinal chemists to prioritize the synthesis of compounds with a higher probability of having favorable drug-like properties, saving time and resources.

For analogs of this compound, a variety of in silico models can be used to predict:

Absorption: Parameters like intestinal absorption and blood-brain barrier penetration can be predicted based on physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Distribution: Predictions of plasma protein binding and volume of distribution help to estimate how the compound will be distributed throughout the body.

Metabolism: In silico models can identify potential sites of metabolism by cytochrome P450 enzymes, which can guide the design of analogs with improved metabolic stability.

Excretion: Predictions of renal clearance can help to estimate the compound's half-life.

Toxicity: A variety of in silico models can predict potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity.

A hypothetical in silico ADMET profile for the lead compound is presented below.

| ADMET Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability likely |

| Blood-Brain Barrier Penetration | High | Suitable for CNS targets |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Q & A

Q. What are the established synthetic routes for (R)-3-Pyrrolidin-1-ylmethyl-piperidine, and how do reaction conditions impact stereochemical purity?

- Methodological Answer : The synthesis of chiral piperidine derivatives often employs coupling reactions or reductive amination. For example, (R)-configured piperidines can be synthesized via EDC-mediated amide bond formation using (R)-3-hydroxymethyl piperidine as a starting material, followed by catalytic hydrogenation to reduce intermediates. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically influence stereochemical outcomes. For instance, DIPEA (diisopropylethylamine) in DCM at 60°C has been used to achieve 95% yield while preserving chirality .

- Key Data :

| Reagent/Condition | Role | Example from Literature |

|---|---|---|

| EDC, DMAP, DIPEA | Coupling agents | Used in analogous piperidine syntheses |

| Catalytic hydrogenation | Stereochemical retention | Applied to reduce imine intermediates |

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodological Answer : Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For chiral confirmation, circular dichroism (CD) or chiral HPLC with a cellulose-based column is essential. Comparative analysis with known piperidine alkaloids (e.g., referencing spectral libraries from Tetrahedron Letters) ensures accuracy .

Q. What analytical strategies differentiate enantiomeric impurities in this compound?

- Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® IC column) with hexane:isopropanol mobile phases resolves enantiomers. Limits of detection (LOD) ≤0.1% can be achieved via UV/ELSD detectors. Additionally, vibrational circular dichroism (VCD) provides stereochemical fingerprints, cross-referenced with computational models (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell membrane permeability, off-target interactions). To address this:

- Perform dose-response curves in parallel assays (e.g., binding vs. functional assays).

- Use orthogonal techniques like SPR (surface plasmon resonance) for binding affinity validation.

- Cross-validate with structurally related piperidine derivatives (e.g., PF-06465469 analogs) to identify assay artifacts .

Q. What strategies optimize the solubility of this compound in aqueous assay buffers without compromising bioactivity?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt formation : Convert the free base to hydrochloride salts (common in piperidine derivatives, e.g., Sigma-Aldrich’s 3-phenylpiperidine HCl) .

- pH adjustment : Test buffers at pH 4–7.5 to exploit amine protonation.

Q. How can computational modeling predict the multi-target activity of this compound in neurological disorders?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with GPCRs (e.g., dopamine D2/D3 receptors).

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).

- QSAR models : Train on piperidine alkaloid datasets to predict off-target effects (e.g., hERG inhibition) .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) via factorial design.

- Stability studies : Use accelerated degradation (40°C/75% RH) to identify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.